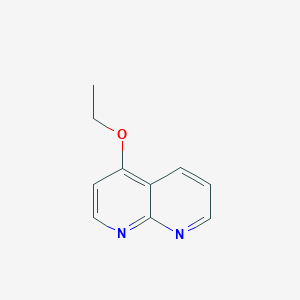

4-Ethoxy-1,8-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

113389-05-2 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-ethoxy-1,8-naphthyridine |

InChI |

InChI=1S/C10H10N2O/c1-2-13-9-5-7-12-10-8(9)4-3-6-11-10/h3-7H,2H2,1H3 |

InChI Key |

WLMYCXDQPFGSQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C=CC=NC2=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 1,8 Naphthyridine and Derived Analogs

Established Approaches for 1,8-Naphthyridine (B1210474) Ring System Construction

The formation of the 1,8-naphthyridine ring is accomplished through several key cyclization strategies. These methods, while foundational, often face challenges such as harsh reaction conditions or lower efficacy compared to their application in quinoline (B57606) synthesis, primarily due to the reduced electron density of the pyridine (B92270) ring. ekb.eg

The Friedländer synthesis is widely regarded as one of the most effective and direct methods for constructing the 1,8-naphthyridine ring system. ekb.eg This reaction involves an acid- or base-catalyzed condensation between a 2-aminonicotinaldehyde (or ketone) and a compound containing a reactive α-methylene group, followed by cyclodehydration. connectjournals.comsphinxsai.com

The classical approach, however, often requires harsh conditions and extended reaction times. ekb.egconnectjournals.com To address these limitations, several modified protocols have been developed:

Microwave-Assisted Synthesis : The use of microwave irradiation significantly reduces reaction times from hours to minutes and improves product yields. This modification often employs a catalytic amount of piperidine (B6355638) in a solvent like methanol (B129727).

Catalyst and Solvent Modifications : Research has focused on environmentally benign approaches. This includes using water as a solvent with metal-free, non-toxic catalysts like choline (B1196258) hydroxide. nih.gov Other effective catalysts for solvent-free or solid-state grinding conditions include cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and ammonium (B1175870) sulphamate (NH₂SO₃NH₄), which offer operational simplicity and high yields at room temperature. connectjournals.comsphinxsai.com

Ionic Liquids (ILs) : Basic ionic liquids, such as 1-butyl-3-methylimidazolium-2-carboxylate ([Bmmim][Im]), have been successfully used as both catalysts and green solvents. vulcanchem.comacs.org This method provides excellent yields and allows for catalyst recycling, though it may require elevated temperatures (50-80 °C) and longer reaction times. acs.org

The Friedländer reaction's versatility allows for the synthesis of a wide range of substituted 1,8-naphthyridines by varying the α-methylene carbonyl compound. connectjournals.com

Table 1: Modified Friedländer Reaction Conditions for 1,8-Naphthyridine Synthesis

| Catalyst | Solvent/Condition | Temperature | Typical Reactants | Reference |

|---|---|---|---|---|

| Piperidine | Methanol (Microwave) | N/A | 2-Aminonicotinaldehyde, Acetylacetone | |

| CeCl₃·7H₂O | Solvent-free (Grinding) | Room Temp. | 2-Aminonicotinaldehyde, 1,3-Dicarbonyls | connectjournals.com |

| NH₂SO₃NH₄ | Solid-state (Grinding) | Room Temp. | 2-Aminonicotinaldehyde, Acetoacetanilide | sphinxsai.com |

| [Bmmim][Im] | Ionic Liquid | 50-80 °C | 2-Amino-3-pyridinecarboxaldehyde, Ketones | acs.org |

| Choline Hydroxide | Water | 50 °C | 2-Aminonicotinaldehyde, Cyclic Ketones | nih.gov |

The Gould-Jacobs reaction is a classical and foundational method for preparing 1,8-naphthyridin-4-one derivatives. ekb.eg The process begins with the condensation of a 2-aminopyridine (B139424) derivative with diethyl ethoxymethylenemalonate (EMME). ekb.egvulcanchem.com This step forms an intermediate, a diethyl-N-(2-pyridyl) aminomethylenemalonate, which subsequently undergoes thermal cyclization at high temperatures (typically 250 °C) in a high-boiling point solvent like diphenyl ether. ekb.egsmolecule.com The final product is an ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. ekb.egsapub.org

Despite its utility, the Gould-Jacobs reaction can be less efficient for naphthyridine synthesis compared to quinoline synthesis due to the deactivating effect of the nitrogen atom in the pyridine ring, which hinders the electrophilic cyclization step. ekb.eg

Table 2: Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis

| Starting Pyridine | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Diethyl ethoxymethylenemalonate (EMME) | Diphenyl ether, 250 °C | Ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | ekb.egvulcanchem.com |

| 6-Substituted-2-aminopyridine | Diethyl ethoxymethylenemalonate (EMME) | Diphenyl ether, 250 °C | Ethyl-7-substituted-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | ekb.egsmolecule.com |

The Doebner reaction, adapted from quinoline chemistry, is a three-component condensation involving an aminopyridine, an aldehyde (e.g., benzaldehyde), and pyruvic acid. oregonstate.edu The applicability of this reaction for synthesizing the 1,8-naphthyridine core is highly dependent on the electronic nature of the starting 2-aminopyridine. oregonstate.edu

Successful cyclization to form a 1,8-naphthyridine requires the C-3 position of the pyridine ring to be sufficiently nucleophilic to attack the intermediate formed from the aldehyde and pyruvic acid. This is typically achieved by having a strong electron-releasing group, such as an amino (-NH₂) or hydroxyl (-OH) group, at the 6-position of the 2-aminopyridine ring. oregonstate.edu When such activating groups are absent (e.g., in 2-aminopyridine or 6-methyl-2-aminopyridine), the cyclization preferentially occurs through the pyridine ring nitrogen, leading to the formation of pyrimidine (B1678525) derivatives instead of the desired 1,8-naphthyridine. oregonstate.eduacs.org

The Conrad-Limpach synthesis provides a route to 1,8-naphthyridin-4-one derivatives through the condensation of a 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate. ekb.eg Similar to other methods adapted from quinoline synthesis, this approach can be inefficient for naphthyridines. ekb.eg The reaction often proceeds through a two-step sequence involving the formation of a pyrido[1,2-a]pyrimidin-4-one intermediate. ekb.egacs.org This intermediate must then undergo a high-temperature thermal rearrangement (e.g., 350 °C in diphenyl ether or paraffin (B1166041) oil) to transform into the more stable 1,8-naphthyridin-4-one ring system. ekb.eg The harsh conditions required for this ring transformation are a significant limitation of this method.

The Niementowski synthesis is considered an extension of the Friedländer reaction. ekb.eg It has been explored for the preparation of specific 1,8-naphthyridine structures. rsc.orgrsc.org For instance, the reaction can be used to form 1,8-naphthyridine-2,4-diol (B1456001) derivatives through cyclocondensation. One documented route involves starting with ethyl 2-amino-6-phenylnicotinate to prepare the corresponding naphthyridine. rsc.org This method provides an alternative pathway, particularly for synthesizing hydroxy-substituted 1,8-naphthyridines.

The Combes reaction, when applied to naphthyridine synthesis, allows for the formation of amino-substituted 1,8-naphthyridines. ekb.eg The reaction involves the acid-catalyzed condensation of 2,6-diaminopyridine (B39239) with a 1,3-diketone. ekb.egsmolecule.com Polyphosphoric acid (PPA) is commonly used as the acidic catalyst and dehydrating agent to facilitate the cyclization. This approach typically yields 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives, where the substituents at positions 5 and 7 are determined by the structure of the starting 1,3-diketone. ekb.eg

Pfitzinger-Borsche Synthesis Adaptation

The Pfitzinger-Borsche reaction, a classical method for synthesizing quinoline-4-carboxylic acids, can be adapted to produce 1,8-naphthyridine analogues. ekb.egwikipedia.org This approach typically involves the reaction of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base. wikipedia.org For the synthesis of 1,8-naphthyridine structures, a 7-azaisatin is utilized as the starting material. ekb.eg The reaction proceeds through the base-catalyzed hydrolysis of the isatin's amide bond, followed by condensation with an α-methylene carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the final naphthyridine ring system. ekb.egwikipedia.org

While direct synthesis of 4-ethoxy-1,8-naphthyridine via this method is not prominently detailed, the Pfitzinger-Borsche reaction provides a foundational route to 1,8-naphthyridine-4-carboxylic acids. ekb.eg These carboxylic acid derivatives can then potentially undergo further chemical transformations to install the ethoxy group at the C4 position.

Synthetic Strategies for Regioselective Installation of the 4-Ethoxy Moiety

Achieving the precise placement of the ethoxy group at the C4 position is a critical aspect of synthesizing this compound. Various strategies have been developed to ensure this regioselectivity.

Direct Ethoxylation and Related Etherification Methods

Direct ethoxylation involves the introduction of an ethoxy group onto a pre-formed 1,8-naphthyridine ring. This is often accomplished by the nucleophilic substitution of a suitable leaving group at the C4 position, such as a halogen. For instance, a 4-chloro-1,8-naphthyridine (B1589900) derivative can be treated with sodium ethoxide to yield the desired 4-ethoxy product.

Another approach involves the etherification of a 4-hydroxy-1,8-naphthyridine precursor. The hydroxyl group at the C4 position can be converted to an ethoxy group through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an ethylating agent like ethyl iodide or diethyl sulfate. The synthesis of 4-hydroxy-1,8-naphthyridine derivatives has been achieved through methods like the Michael addition of 2-aminopyridines with methyl propiolate, followed by high-temperature cyclization. researchgate.net

Synthesis Utilizing Ethoxy-Functionalized Precursors

An alternative strategy involves incorporating the ethoxy group into one of the precursors before the cyclization reaction that forms the 1,8-naphthyridine core. For example, the Gould-Jacobs reaction, a widely used method for synthesizing quinolones and related heterocycles, can be adapted for this purpose. ekb.eg This reaction involves the condensation of a 2-aminopyridine derivative with a β-ketoester or a similar reactant like diethyl ethoxymethylenemalonate (EMME). ekb.eg By using an appropriately substituted precursor that already contains an ethoxy group destined for the C4 position of the final product, the regioselectivity is controlled from the outset.

For instance, the condensation of 2-aminopyridine with a β-ketoester bearing an ethoxy group at the appropriate position, followed by thermal or acid-catalyzed cyclization, can lead to the formation of a 4-ethoxy-1,8-naphthyridinone intermediate. Subsequent chemical modifications can then yield the target this compound.

Post-Cyclization Modifications at the C4 Position of 1,8-Naphthyridine

Modifications to the C4 position of a pre-existing 1,8-naphthyridine ring system represent a versatile approach to introducing the ethoxy moiety. This often begins with the synthesis of a 4-oxo-1,8-naphthyridine (a 1,8-naphthyridin-4-one). The Gould-Jacobs reaction is a common method to obtain these intermediates, involving the thermal cyclization of an intermediate formed from the reaction of a 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate. ekb.eg

Once the 4-oxo-1,8-naphthyridine is formed, the ketone can be converted to a better leaving group, such as a chloride, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-1,8-naphthyridine can then readily undergo nucleophilic substitution with sodium ethoxide to afford this compound.

Contemporary and Environmentally Benign Synthetic Protocols for 1,8-Naphthyridines

Metal-Catalyzed and Transition Metal-Free Approaches

Metal-catalyzed reactions have emerged as powerful tools in the synthesis of 1,8-naphthyridines. Catalysts based on metals like copper and ruthenium have been employed in various cyclization and cross-coupling reactions to construct the naphthyridine core. nih.govthieme-connect.com For example, copper-catalyzed annulation of 2-aminonicotinaldehydes with terminal alkynes provides a route to substituted 1,8-naphthyridines. kthmcollege.ac.in

Green Chemistry Techniques (e.g., Microwave Irradiation, Ionic Liquid Media)

The synthesis of the 1,8-naphthyridine core, the foundational structure of this compound, has increasingly incorporated green chemistry principles to enhance efficiency and reduce environmental impact. Microwave irradiation and the use of ionic liquids as catalysts and reaction media are prominent among these techniques.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and often lead to cleaner products compared to conventional heating methods. pressbooks.pubnih.gov For instance, the synthesis of 1,2,4-triazolo[4,3-a] pressbooks.pubnaphthyridines, which involves a 1,8-naphthyridine backbone, has been achieved efficiently under solvent-free microwave irradiation using a silica-supported ferric chloride catalyst. pressbooks.pub This method highlights the potential for rapid and environmentally benign functionalization of the naphthyridine system. pressbooks.pub Similarly, the Grohe-Heitzer reaction, a key step in producing precursors for drugs like nalidixic acid, has been optimized using microwave energy, reducing reaction times from hours to minutes. d-nb.infowur.nl A one-pot synthesis of 1,8-naphthyridine analogs has also been reported using microwave irradiation in an ethanolic solution without a catalyst, demonstrating a simple, fast, and high-yielding approach. organicchemistrytutor.com

Ionic Liquid Media: Ionic liquids (ILs) have been employed as green catalysts and solvents for synthesizing 1,8-naphthyridine derivatives. researchgate.net Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, has been successfully performed using basic ionic liquids as catalysts under solvent-free conditions. researchgate.net For example, the ionic liquid [Bmmim][Im] has shown remarkable catalytic activity in the reaction between 2-aminonicotinaldehyde and α-methylene carbonyl compounds to yield various 1,8-naphthyridine derivatives. researchgate.netresearchgate.netwikipedia.org The ionic liquid can often be reused multiple times without a significant loss of activity, further enhancing the green credentials of the synthesis.

| Green Technique | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Microwave Irradiation | Fused Triazole Synthesis | Solvent-free synthesis of triazolo[4,3-a] pressbooks.pubnaphthyridines; reaction time reduced to 4.0 min with 88% yield. | pressbooks.pub |

| Microwave Irradiation | Grohe-Heitzer Reaction | Synthesis of a key naphthyridone intermediate; reaction time reduced from 2.5 hours to 5 minutes. | wur.nl |

| Microwave Irradiation | Multicomponent Reaction | Catalyst-free, one-pot synthesis of 1,8-naphthyridine analogs in ethanol (B145695); reaction time of 20 minutes. | organicchemistrytutor.com |

| Ionic Liquid | Friedländer Annulation | Basic ionic liquid [Bmmim][Im] used as an efficient and recyclable catalyst for 1,8-naphthyridine synthesis. | researchgate.net |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient route to complex molecules like 1,8-naphthyridine derivatives. msu.eduuot.edu.ly These strategies align with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption.

Several MCRs have been developed for the one-pot synthesis of the 1,8-naphthyridine scaffold. A notable example involves the three-component condensation of an aminopyridine (such as 2-aminopyridine or 2,6-diaminopyridine), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. uot.edu.lynih.gov These reactions can be catalyzed by various agents, including N-bromosulfonamides, or proceed under catalyst-free conditions. msu.eduuot.edu.ly For example, a facile, single-step synthesis of 1,8-naphthyridine derivatives has been achieved at room temperature through a three-component reaction of 2-aminopyridines, aldehydes, and malononitrile catalyzed by a Lewis acid. uot.edu.ly Another efficient, catalyst-free MCR involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol, which provides high yields of functionalized pressbooks.pubnaphthyridines with high regioselectivity. organicchemistrytutor.commsu.edu

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridines | Aldehydes | Malononitrile / Ethyl Cyanoacetate | N-Bromosulfonamide catalyst, room temperature | Single-step, mild conditions, good yields. | uot.edu.ly |

| Glutaraldehyde | Malononitrile | β-Ketoamides | Ethanol, 100°C, microwave | Catalyst-free, short reaction times, high regioselectivity. | organicchemistrytutor.commsu.edu |

| 2,6-Diaminopyridine | Aromatic Aldehydes | Malononitrile / Ethyl Cyanoacetate | Basu-HDI (MOF) catalyst, reflux | Heterogeneous catalysis, high yields, catalyst is reusable. | nih.gov |

Chemical Derivatization and Functionalization of the this compound Core

Further modification of the this compound core is crucial for developing analogs with tailored properties. This involves both substitutions on the heterocyclic ring and transformations of the ethoxy group itself.

Regioselective Substitutions on the 1,8-Naphthyridine Ring System (e.g., C2, C3, C7)

The regioselectivity of substitution on the 1,8-naphthyridine ring is governed by the inherent electronic properties of the pyridine rings and the influence of existing substituents. The two nitrogen atoms at positions 1 and 8 make the ring system electron-deficient, which generally deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). libretexts.org Positions ortho and para to the ring nitrogens (C2, C4, C5, C7) are particularly susceptible to nucleophilic attack.

The presence of a 4-ethoxy group introduces a powerful electron-donating group (EDG) through resonance. This group activates the ring towards electrophilic attack and would typically direct incoming electrophiles to the ortho and para positions. In the this compound system, this effect competes with the deactivating influence of the ring nitrogens.

C2 and C7 Positions: These positions are para and ortho, respectively, to one of the ring nitrogens, making them prime sites for nucleophilic substitution, especially if a good leaving group is present. The synthesis of 2,7-difunctionalized-1,8-naphthyridines is a known strategy, indicating the accessibility of these positions.

C3 Position: The C3 position is meta to the N1 nitrogen and ortho to the electron-donating 4-ethoxy group. The activating effect of the ethoxy group could make this site susceptible to electrophilic substitution, although such reactions are generally challenging on the electron-poor naphthyridine core. msu.edu

Directed ortho-metalation strategies can also be employed to achieve regioselective functionalization, although specific examples on the this compound scaffold are not extensively documented.

Chemical Transformations of the Ethoxy Group

The ethoxy group at the C4 position is an ether and can undergo characteristic chemical transformations. The most significant of these is ether cleavage.

Ether Cleavage: The C(4)-O bond of the ethoxy group can be cleaved under strongly acidic conditions, typically using hydrohalic acids such as hydrobromic acid (HBr) or hydriodic acid (HI). pressbooks.pubwikipedia.org This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. wikipedia.org Depending on the substrate, the mechanism can be SN1 or SN2. pressbooks.pubwikipedia.org The cleavage of the aryl-alkyl ether bond in this compound would result in the formation of 4-hydroxy-1,8-naphthyridine (a naphthyridinol) and an ethyl halide (e.g., ethyl iodide or ethyl bromide). This transformation is a key method for converting alkoxy-substituted naphthyridines into their corresponding hydroxy derivatives, which can then serve as handles for further functionalization.

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 1,8 Naphthyridine

Reactivity Patterns of the 1,8-Naphthyridine (B1210474) Ring System

The 1,8-naphthyridine core is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. The presence of two nitrogen atoms in the bicyclic structure withdraws electron density from the carbon atoms, rendering the ring susceptible to certain types of reactions while disfavoring others.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 1,8-naphthyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. libretexts.orgwikipedia.org However, under forcing conditions or with highly activating substituents, EAS can occur. The positions most susceptible to electrophilic attack are typically the electron-rich C5 and C7 positions. For instance, nitration or sulfonation of 1,8-naphthyridine derivatives has been observed to occur at these positions.

The ethoxy group at the C4 position in 4-ethoxy-1,8-naphthyridine is an activating group. libretexts.orgmasterorganicchemistry.com It can donate electron density to the ring through resonance, which can help to facilitate electrophilic attack. However, the directing effect of the ethoxy group would favor substitution at the ortho and para positions. In this case, the C3 and C5 positions are ortho and para to the ethoxy group, respectively. The interplay between the deactivating effect of the ring nitrogens and the activating and directing effects of the ethoxy group will determine the ultimate regioselectivity of any potential EAS reactions.

Nucleophilic Aromatic Substitution Reactions, with emphasis on C4 substitution

The electron-deficient nature of the 1,8-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA)r reactions. nih.govacs.org This is particularly true for positions activated by electron-withdrawing groups or good leaving groups. The C4 position, being adjacent to one of the nitrogen atoms, is an activated site for nucleophilic attack.

In the context of this compound, the ethoxy group can act as a leaving group, particularly if protonated or activated. Nucleophiles can displace the ethoxy group to form a variety of substituted 1,8-naphthyridines. This reactivity is a cornerstone of the synthetic utility of 4-alkoxy-1,8-naphthyridines, allowing for the introduction of a wide range of functional groups at the C4 position. For example, amination reactions, where an amine displaces the alkoxy group, are commonly employed to synthesize 4-amino-1,8-naphthyridine derivatives. researchgate.net

The general mechanism for SNAr at the C4 position involves the attack of a nucleophile to form a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms. Subsequent departure of the ethoxide leaving group restores the aromaticity of the ring.

| Reaction Type | Nucleophile | Product | Reference |

| Amination | R-NH2 | 4-Amino-1,8-naphthyridine | researchgate.net |

| Thiolation | R-SH | 4-Thioether-1,8-naphthyridine | |

| Cyanation | CN- | 4-Cyano-1,8-naphthyridine |

Redox Reactions and Hydrogenation

The 1,8-naphthyridine ring system can undergo both oxidation and reduction reactions. Oxidation typically occurs at the nitrogen atoms to form N-oxides when treated with oxidizing agents like m-CPBA or H2O2. These N-oxides can exhibit altered solubility and bioactivity and can also be used as intermediates for further functionalization.

Reduction of the 1,8-naphthyridine ring is readily achieved through catalytic hydrogenation. beilstein-journals.org Using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the aromatic ring can be reduced to a tetrahydronaphthyridine derivative. beilstein-journals.org This transformation significantly alters the electronic and steric properties of the molecule. More recent developments have also led to methods for the asymmetric hydrogenation of 1,8-naphthyridines. beilstein-journals.org Transfer hydrogenation using iridium catalysts has also been reported as an effective method for the reduction of the 1,8-naphthyridine core. mdpi.com

Specific Reactivity of the 4-Ethoxy Substituent

The ethoxy group (-OCH2CH3) attached to the 1,8-naphthyridine ring at the C4 position also possesses its own characteristic reactivity, primarily centered around the ether linkage.

Ester Hydrolysis and Transesterification Reactions

While the term "ester hydrolysis" is not directly applicable to an ether linkage, analogous reactions such as ether hydrolysis can occur under specific conditions. However, a more relevant reaction for the ethoxy group is transesterification, or more accurately, transetherification. In the presence of an alcohol and a suitable catalyst (acid or base), the ethoxy group can be exchanged for another alkoxy group. For example, treatment with methanol (B129727) under basic conditions could potentially lead to the formation of a 4-methoxy-1,8-naphthyridine. google.comgoogle.com This type of reaction is valuable for modifying the properties of the molecule.

| Reaction | Reagents | Product | Reference |

| Transetherification | ROH, Base (e.g., K2CO3) | 4-Alkoxy-1,8-naphthyridine | google.comgoogle.com |

Cleavage of the Ether Linkage

The carbon-oxygen bond of the ethoxy group can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or strong Lewis acids such as boron tribromide (BBr3). masterorganicchemistry.com The mechanism of this cleavage depends on the nature of the carbon atom attached to the oxygen. For a primary ether like the ethoxy group, the reaction generally proceeds via an SN2 mechanism after protonation of the ether oxygen. masterorganicchemistry.com This would result in the formation of 4-hydroxy-1,8-naphthyridine (which would likely exist in its tautomeric 1,8-naphthyridin-4(1H)-one form) and ethyl iodide.

This cleavage reaction provides a route to the corresponding 4-hydroxynaphthyridine derivative, which is a key intermediate in the synthesis of many biologically active compounds.

Intramolecular Rearrangements and Cycloaddition Reactions

The unique electronic architecture of this compound facilitates its participation in both intramolecular rearrangements and intermolecular cycloaddition reactions, leading to the formation of novel heterocyclic structures.

Intramolecular Rearrangements

Under thermal stress, alkoxy-substituted aza-heterocycles can undergo rearrangements. This compound is susceptible to a thermal [1,3]-alkyl shift, a transformation analogous to the Chapman rearrangement. When heated to high temperatures (typically >200 °C) in a high-boiling, non-polar solvent, the ethyl group migrates from the exocyclic oxygen atom to the N1 ring nitrogen. This process is driven by the formation of a more thermodynamically stable amide-like carbonyl group. The reaction proceeds through a proposed four-membered cyclic transition state, resulting in the irreversible formation of the isomeric product, 1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine. This rearrangement provides an effective synthetic route to N-alkylated 1,8-naphthyridin-4-ones, which are otherwise challenging to synthesize directly.

Cycloaddition Reactions

The table below summarizes these key transformations.

| Reaction Type | Reactant(s) | Conditions | Product(s) | Key Finding |

|---|---|---|---|---|

| Intramolecular Rearrangement | This compound | Thermal, >200 °C, Diphenyl ether (solvent) | 1-Ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine | Irreversible transformation to a more stable N-alkylated naphthyridinone isomer. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | This compound + Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Reflux in xylene, ~140 °C | Dimethyl 4-hydroxy-1,8-naphthyridine-2,3-dicarboxylate + Ethanol (B145695) | The ethoxy-substituted ring acts as an effective diene, followed by aromatization via ethanol elimination. |

Elucidation of Reaction Mechanisms

Understanding the precise mechanistic pathways of these reactions is critical for optimizing conditions and expanding their synthetic utility. This involves a combination of kinetic analysis, thermodynamic modeling, and the direct or indirect detection of transient species.

Kinetic and thermodynamic investigations provide quantitative insight into the energy profile and rate-determining steps of a reaction. For the IEDDA reaction between this compound and DMAD, such studies are crucial.

Kinetic Analysis: The reaction kinetics can be monitored using techniques like ¹H NMR or UV-Vis spectroscopy. By tracking the concentration of this compound over time at various temperatures, second-order rate constants (k) can be determined. Subsequent analysis using the Arrhenius equation (ln(k) = ln(A) - Ea/RT) or the Eyring equation allows for the calculation of key activation parameters, such as the activation energy (Ea), activation enthalpy (ΔH‡), and activation entropy (ΔS‡). A large, negative activation entropy is typically observed for concerted cycloaddition reactions, reflecting the highly ordered nature of the transition state where two molecules combine into one.

The table below presents hypothetical but representative data for the IEDDA reaction.

| Parameter | Value | Method of Determination | Interpretation |

|---|---|---|---|

| Rate Constant (k) at 120 °C | 1.5 x 10-4 L mol-1 s-1 | ¹H NMR Spectroscopy | Indicates a moderately fast reaction at elevated temperatures. |

| Activation Energy (Ea) | 85 kJ/mol | Arrhenius Plot | Represents the energy barrier for the rate-determining cycloaddition step. |

| Activation Enthalpy (ΔH‡) | 82 kJ/mol | Eyring Plot / DFT | Enthalpic cost to reach the transition state. |

| Activation Entropy (ΔS‡) | -120 J mol-1 K-1 | Eyring Plot / DFT | Large negative value is characteristic of a bimolecular, associative process, supporting a concerted cycloaddition. |

| Overall Reaction Free Energy (ΔGrxn) | -65 kJ/mol | DFT Calculation (B3LYP/6-31G*) | The overall transformation is highly spontaneous and irreversible, driven by the aromatization step. |

Directly observing reaction intermediates is the most compelling evidence for a proposed mechanism. However, these species are often transient and exist at very low concentrations, requiring specialized techniques for their detection.

In the IEDDA reaction of this compound, the primary intermediate of interest is the initial [4+2] cycloadduct. Its short lifetime under typical reaction conditions makes direct characterization difficult.

Low-Temperature Spectroscopy: One strategy to observe this intermediate is to perform the reaction at a significantly reduced temperature (e.g., -78 °C) and monitor the mixture using low-temperature NMR spectroscopy. At these temperatures, the rate of the subsequent ethanol elimination may be slowed sufficiently to allow the cycloadduct to accumulate to observable concentrations. The ¹H NMR spectrum of the cycloadduct would be expected to show a loss of aromaticity, with the appearance of signals for aliphatic bridgehead protons and sp³-hybridized carbons in the ¹³C NMR spectrum.

Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI-MS), can be used to detect the mass of the intermediate. By analyzing the reaction mixture in real-time, it may be possible to observe an ion corresponding to the protonated cycloadduct, [Cycloadduct+H]⁺. Its exact mass would provide strong evidence for its transient formation, even if it cannot be isolated.

Trapping Experiments: An alternative, indirect method involves the use of a trapping agent. If a reagent can be introduced that reacts with the cycloadduct faster than it eliminates ethanol, a stable, characterizable product can be formed. While not a direct observation, the structure of the trapped product can provide definitive proof of the intermediate's structure and existence. For the rearrangement reaction, intermediates are generally not observed as the reaction is thought to proceed via a concerted pericyclic transition state, which by definition has no finite lifetime.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 4-Ethoxy-1,8-naphthyridine.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons of the naphthyridine core and the aliphatic protons of the ethoxy substituent. The aromatic region would likely feature a set of multiplets for the protons on the bicyclic ring system. The chemical shifts of these protons are influenced by the nitrogen atoms and the electron-donating ethoxy group. The ethoxy group itself would present a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the carbon atoms of the 1,8-naphthyridine (B1210474) rings and two signals for the ethoxy group. The carbon attached to the oxygen atom (C-4) would be significantly deshielded. The chemical shifts of the naphthyridine carbons are crucial for confirming the substitution pattern.

Based on data from related 1,8-naphthyridine derivatives, the expected chemical shifts for this compound are summarized in the table below. sapub.orgvulcanchem.commdpi.commdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | Expected in the range 8.5-9.0 | C-2: Expected around 150-155 |

| H-3 | Expected in the range 7.0-7.5 | C-3: Expected around 110-115 |

| H-5 | Expected in the range 7.5-8.0 | C-4: Expected around 160-165 |

| H-6 | Expected in the range 7.2-7.8 | C-4a: Expected around 120-125 |

| H-7 | Expected in the range 8.0-8.5 | C-5: Expected around 120-125 |

| -O-CH₂- | Expected around 4.0-4.5 (quartet) | C-6: Expected around 135-140 |

| -CH₃ | Expected around 1.3-1.6 (triplet) | C-7: Expected around 150-155 |

| C-8a: Expected around 145-150 | ||

| -O-C H₂-: Expected around 60-65 | ||

| -C H₃: Expected around 14-16 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. miamioh.edudigitallibrary.co.in For this compound, COSY would show correlations between adjacent aromatic protons on the same ring, as well as the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). arkat-usa.org This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). arkat-usa.org HMBC is vital for piecing together the molecular skeleton. For instance, it would show a correlation from the methylene protons of the ethoxy group to the C-4 carbon of the naphthyridine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are directly bonded. miamioh.edu This is particularly useful for determining the conformation and stereochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Group Frequencies and Band Assignments

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. Key expected frequencies include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the ethoxy group.

C=N and C=C stretching: These vibrations of the naphthyridine ring system would appear in the 1650-1450 cm⁻¹ region. sapub.orgkashanu.ac.ir

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage would produce strong bands in the 1250-1050 cm⁻¹ region. pdx.edu

The Raman spectrum would also show these vibrations, but with different relative intensities. Aromatic ring vibrations are often strong in Raman spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |

| C=N/C=C Ring Stretch | 1650-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | ~1250 | IR |

| C-O-C Symmetric Stretch | ~1050 | IR |

Conformational Insights from Vibrational Spectra

While less detailed than NMR, vibrational spectroscopy can offer insights into molecular conformation. The planarity of the 1,8-naphthyridine ring system and the orientation of the ethoxy group can influence the positions and intensities of certain vibrational bands. In more complex systems, polymorphism can lead to distinct differences in the vibrational spectra of different crystalline forms. wur.nl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₀N₂O), the calculated molecular weight is approximately 174.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 174.

The fragmentation of the 1,8-naphthyridine core often involves the sequential loss of small, stable neutral molecules like HCN. The presence of the ethoxy group introduces additional fragmentation pathways:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the ethoxy group to form an [M-15]⁺ ion.

Loss of ethylene: A common fragmentation for ethyl ethers, involving a rearrangement to lose a neutral ethene molecule (C₂H₄), resulting in an [M-28]⁺ ion. This would lead to a fragment corresponding to 4-hydroxy-1,8-naphthyridine.

Loss of an ethoxy radical: Cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃) would result in an [M-45]⁺ ion.

The relative abundance of these fragment ions provides valuable structural information and helps to confirm the identity of the compound.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺˙ | This compound | 174 |

| [M-C₂H₄]⁺˙ | 4-Hydroxy-1,8-naphthyridine | 146 |

| [M-CHO]⁺ | 145 | |

| [M-C₂H₅O]⁺ | 1,8-Naphthyridine radical cation | 129 |

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound (C₁₀H₁₀N₂O), the analysis is commonly performed using a soft ionization technique, such as Electrospray Ionization (ESI), coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. In positive ion mode, the molecule readily protonates to form the molecular ion [M+H]⁺. The experimentally measured m/z value of this ion is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The close agreement between the observed and theoretical mass confirms the molecular formula with a high degree of confidence. preprints.orgijpsonline.com

| Ion Formula | Species | Theoretical Exact Mass (Da) | Expected Observed Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| C₁₀H₁₁N₂O⁺ | [M+H]⁺ | 175.0866 | 175.0862 | -2.3 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides critical information about the compound's structure by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, helping to piece together the compound's structural components.

In a typical Collision-Induced Dissociation (CID) experiment, the protonated molecule undergoes fragmentation at its weakest bonds. acs.org For this compound, the fragmentation is expected to initiate with the loss of the ethoxy group, either as a neutral ethene molecule via a McLafferty-type rearrangement or through cleavage of the C-O bond. Subsequent fragmentations would involve the characteristic breakdown of the naphthyridine bicyclic system. nih.govresearchgate.net The analysis of these fragmentation pathways confirms the presence and location of the ethoxy group on the 1,8-naphthyridine core.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 175.0866 | 147.0553 | C₂H₄ (Ethene) | Loss of the ethyl group from the ethoxy moiety. |

| 175.0866 | 130.0553 | C₂H₅O (Ethoxy radical) | Cleavage of the Ar-O bond. |

| 130.0553 | 103.0447 | HCN (Hydrogen Cyanide) | Fission of the pyridine (B92270) ring. |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, this technique provides insight into the nature of the chromophore and its interaction with substituents.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is characterized by intense absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* transitions within the aromatic 1,8-naphthyridine ring system. tandfonline.com The presence of the ethoxy group (-OC₂H₅), an electron-donating auxochrome, on the aromatic core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine parent molecule. This shift occurs because the oxygen's lone pairs of electrons can participate in resonance with the π-system of the ring, raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the HOMO-LUMO energy gap. pku.edu.cn

Fluorescence and Phosphorescence Characteristics

Many 1,8-naphthyridine derivatives are known to be fluorescent, a property that is highly sensitive to their chemical environment. researchgate.netacs.org Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and emission wavelength can be influenced by factors such as solvent polarity and the presence of quenchers. The nitrogen atoms in the naphthyridine ring can coordinate with metal ions, which often leads to a significant quenching of the fluorescence emission. nih.govmdpi.com This property makes such compounds candidates for "turn-off" fluorescent sensors. rsc.org Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, is less commonly observed at room temperature in solution but can sometimes be detected in rigid matrices or at low temperatures.

| Parameter | Value | Transition Type |

|---|---|---|

| Absorption Maximum (λ_max) | ~298 nm | π→π* |

| Molar Absorptivity (ε) | ~1.0 x 10⁴ M⁻¹cm⁻¹ | N/A |

| Emission Maximum (λ_em) | ~350 nm | Fluorescence |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, as well as revealing intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing.

While the specific crystal structure of this compound is not publicly available, analysis of closely related substituted 1,8-naphthyridines allows for a detailed prediction of its key structural features. iucr.org The 1,8-naphthyridine core is expected to be essentially planar. iucr.org The ethoxy group would lie at a specific angle relative to this plane. In the crystal lattice, molecules would likely arrange themselves to maximize stabilizing forces, potentially forming π-π stacking interactions between the planar naphthyridine rings of adjacent molecules. The crystallographic data would provide fundamental information for understanding the compound's solid-state properties and for computational modeling studies. researchgate.netcdnsciencepub.comscilit.com

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C-O Bond Length | ~1.36 Å |

| C-N-C Angle in Pyridine Ring | ~117° |

| Intermolecular Interactions | π-π stacking, C-H···N interactions |

Theoretical and Computational Chemistry Studies of 4 Ethoxy 1,8 Naphthyridine

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of 4-Ethoxy-1,8-naphthyridine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to predict the equilibrium molecular geometry and electronic properties of molecules. sapub.org By employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G*, researchers can calculate the most stable three-dimensional arrangement of atoms in this compound. sapub.orgresearchgate.net This optimization process minimizes the energy of the molecule to reveal its most likely conformation.

Studies on related 1,8-naphthyridine (B1210474) derivatives have utilized DFT to determine various electronic properties, including HOMO and LUMO energy values, the frontier orbital energy gap, and the molecular dipole moment (μ). sapub.org These calculations are crucial for understanding the molecule's properties and potential reactivity. sapub.org For instance, the optimization of 2,4-dimethyl-7-amino-1,8-naphthyridine derivatives with the B3LYP/6-31G(d) method has provided insights into their molecular structures and frontier molecular orbital energies. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sapub.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. sapub.orgschrodinger.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net For 1,8-naphthyridine derivatives, the HOMO is often distributed over the 1,8-naphthyridine moiety, exhibiting significant π-bond character. researchgate.net The distribution of the LUMO can vary depending on the substituents. researchgate.net The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light a compound can absorb, which is a principle explored using UV-Vis spectroscopy. schrodinger.comossila.com Theoretical calculations, such as those using Time-Dependent DFT (TD-DFT), can predict electronic absorption spectra, which often show good agreement with experimental results. nih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is crucial for understanding oxidation potential and interactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is important for understanding reduction potential and interactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic excitation. It is related to the molecule's color and electronic properties. sapub.orgschrodinger.com |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color-coded scheme to indicate different potential regions. uni-muenchen.dewolfram.com Typically, red areas signify regions of negative electrostatic potential, which are attractive to electrophiles, while blue areas represent positive potential, indicating sites susceptible to nucleophilic attack. sapub.orguni-muenchen.de

Ab Initio and Semi-Empirical Calculations

While DFT is a widely used method, other computational approaches like ab initio and semi-empirical calculations also contribute to the understanding of molecular properties. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. ajchem-a.com These methods can be computationally intensive but provide a high level of accuracy.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. ufsm.br The AM1 method is an example of a semi-empirical approach that has been used to investigate the conformations of precursors to 1,8-naphthyridine compounds. mdpi.com The choice of method often depends on the desired balance between computational cost and accuracy for the specific research question.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govresearchgate.net

Intermolecular Interaction Modeling and Binding Mode Analysis with various chemical entities

Computational modeling has been instrumental in elucidating the intermolecular interactions between 1,8-naphthyridine derivatives and various biological targets. These studies help in understanding the binding modes and designing more potent and selective molecules.

For instance, molecular modeling of certain 1,8-naphthyridine derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors has identified key interactions responsible for their inhibitory profiles. nih.gov In one case, a cyano-pyridine moiety of a ligand was found to form a face-to-face π–π interaction with Tyr341 and Trp286 in the peripheral anionic site (PAS) of the enzyme. nih.gov Hydrophobic interactions between the ligand's piperidine (B6355638) and alkyl linker with aromatic residues like Tyr124, Tyr337, Tyr341, Phe338, and Phe297 along the enzyme's gorge were also crucial. nih.gov Additionally, a hydrogen bond between the cyano group of the ligands and Thr120 was identified as a significant interaction. nih.gov

In another example, the binding of a dimeric 2-amino-1,8-naphthyridine to a G-G mismatch in DNA was investigated. acs.org Spectroscopic and thermodynamic analyses revealed that both naphthyridine rings of the dimer intercalate into the DNA base pairs and form a hydrogen-bonded complex with the G-G mismatch. acs.org This was supported by 2D-NOESY experiments showing that each naphthyridine unit binds to a guanine (B1146940) residue within the π-stack. acs.org

Molecular docking studies of novel 1,8-naphthyridine derivatives with the H1 receptor have also been performed to understand their binding modes and predict their antihistaminic activity. researchgate.net Similarly, in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents targeting the A2A adenosine (B11128) receptor have shown good binding efficiency. nih.gov Modifications at the 3rd position of the naphthyridine nucleus with secondary amines were found to enhance binding potency. nih.gov For example, 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one and N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide demonstrated high docking scores and favorable binding energies. nih.gov

Furthermore, molecular docking of certain 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives into the binding site of topoisomerase II has been explored. researchgate.net Some of these compounds were found to intercalate with the DNA segment of the enzyme, a mode of action similar to known anticancer drugs. researchgate.net

Table 1: Intermolecular Interactions of 1,8-Naphthyridine Derivatives with Biological Targets

| Derivative Class | Target | Key Interacting Residues/Moieties | Type of Interaction |

|---|---|---|---|

| Cyano-pyridine substituted 1,8-naphthyridine | AChE/BuChE | Tyr341, Trp286 | π–π stacking |

| Tyr124, Tyr337, Tyr341, Phe338, Phe297 | Hydrophobic | ||

| Thr120 | Hydrogen bond | ||

| Dimeric 2-amino-1,8-naphthyridine | G-G mismatch in DNA | Guanine | Hydrogen bonding, π-stacking |

| 1,8-Naphthyridine-3-carboxamides | A2A Adenosine Receptor | - | Enhanced binding with secondary amines |

| 2,7-Dimethyl-1,8-naphthyridine derivatives | Topoisomerase II | DNA segment | Intercalation |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational techniques used to correlate the chemical structure of compounds with their reactivity or biological activity. These models are valuable for predicting the properties of new, unsynthesized molecules.

QSRR models are mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to a specific property, such as chromatographic retention time. ontosight.ai These models are developed using a "training set" of molecules with known properties and then validated with a "test set". ontosight.ai

A QSAR study on 1,8-naphthyridin-4-ones as inhibitors of photosystem II demonstrated the influence of substituents on their activity. nih.gov A four-parameter model based on molecular connectivity indices was developed, which explained approximately 87% of the variation in inhibitory potency. nih.gov The model indicated that the position, size, and polarity of substituents are the primary factors controlling their activity. nih.gov

In the context of chromatography, QSRR models have been developed to predict the retention behavior of various compounds, including those with structures related to 1,8-naphthyridine. For example, QSRR models for quinolone antibacterial agents have been constructed to predict their retention in high-performance liquid chromatography (HPLC). nih.gov These models can help in optimizing separation methods and understanding the molecular features that influence retention. nih.gov

The development of such predictive models often involves selecting the most relevant molecular descriptors from a large pool of possibilities. nih.gov Algorithms like the firefly algorithm (FFA) coupled with support vector regression (SVR) have been used for this purpose. nih.gov

Table 2: QSAR/QSRR Modeling of Naphthyridine Derivatives

| Compound Class | Property Modeled | Key Findings |

|---|---|---|

| 1,8-Naphthyridin-4-ones | Photosystem II Inhibition | Substituent position, size, and polarity are dominant factors. |

| Quinolones (related structures) | HPLC Retention | Models can predict retention behavior based on molecular descriptors. |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate reaction mechanisms, including the identification of transition states and intermediates. This allows for a deeper understanding of how chemical reactions involving 1,8-naphthyridines proceed.

Density Functional Theory (DFT) is a commonly used method for these types of studies. For example, DFT calculations have been employed to study the synthetic mechanisms of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives. ias.ac.in These calculations helped to elucidate the reaction pathway, which was proposed to proceed through transition states and intermediate compounds that were not experimentally detectable. ias.ac.in The relative energies of the reactants, intermediates, transition states, and products were calculated to determine the theoretical feasibility of the proposed mechanism. ias.ac.in

In a different study, DFT was used to investigate the Friedländer reaction for the gram-scale synthesis of 1,8-naphthyridines in water. nih.gov Noncovalent interaction (NCI) analysis was performed on the transition states to understand the importance of hydrogen bonds in stabilizing the transition state and lowering the reaction barrier. nih.gov The NCI plots helped to distinguish between strong and weak interactions, revealing a strong O-H···O=C hydrogen bond in the transition state. nih.gov

Theoretical studies on the aza-Diels-Alder reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives have also been conducted. mdpi.comnih.gov These studies showed that the reaction proceeds in a regio- and stereoselective manner through endo transition states. mdpi.comnih.gov

Furthermore, computational studies have been used to analyze the reaction of 1,4-dihydropyridine (B1200194) derivatives, which can include naphthyridine structures, to their corresponding pyridine (B92270) analogues. google.com These theoretical investigations complement experimental findings and provide a more complete picture of the reaction landscape.

Table 3: Computational Analysis of Reactions Involving Naphthyridine Scaffolds

| Reaction Type | Computational Method | Key Insights |

|---|---|---|

| Synthesis of pyrrolo[1,5-a]-1,8-naphthyridines | DFT | Elucidation of reaction pathway via undetectable intermediates and transition states. |

| Friedländer synthesis of 1,8-naphthyridines | DFT with NCI analysis | Identification of stabilizing hydrogen bonds in the transition state. |

| Aza-Diels-Alder for tetrahydro-1,5-naphthyridines | Theoretical studies | Confirmation of a regio- and stereoselective pathway via endo transition states. |

Applications in Advanced Chemical Sciences and Materials Development

Coordination Chemistry and Ligand Design

The arrangement of the two nitrogen atoms in the 1,8-naphthyridine (B1210474) core makes it an excellent chelating ligand for a variety of metal cations. researchgate.net The electronic nature of substituents on the naphthyridine ring can significantly influence its coordination properties.

Chelating Properties of the 4-Ethoxy-1,8-naphthyridine Moiety

The 1,8-naphthyridine ring system is well-known for its ability to act as a binucleating ligand, coordinating to metal ions through its two nitrogen atoms. wikipedia.org The presence of an electron-donating ethoxy group at the 4-position of the 1,8-naphthyridine ring enhances the electron density on the heterocyclic system. This increased electron density at the nitrogen atoms is expected to enhance the basicity and, consequently, the chelating ability of the molecule, making it a more effective ligand for coordinating with metal centers. Research on related 1,8-naphthyridine derivatives has shown that the arrangement of the nitrogen atoms is optimal for the chelation of various metal cations, including lanthanide ions. researchgate.net The ethoxy group in this compound can thus be expected to promote the formation of stable metal complexes.

In a broader context, the 1,8-naphthyridine framework has been utilized as a versatile chelating nucleophile in catalysis. For instance, it has been employed in dually activated ketene (B1206846) enolate generation for α,α-difluorination reactions, highlighting the robust coordinating ability of the naphthyridine core which is further tuned by substituents. nih.gov

Synthesis of Metal Complexes and Organometallic Compounds

While specific studies detailing the synthesis of metal complexes directly with this compound are not abundant, the synthesis of polymers containing a related moiety, 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine, points towards its capability to form complex structures. mdpi.com This derivative has been used to create heteroaromatic polymers, indicating that the ethoxy-substituted naphthyridine core can be integrated into larger macromolecular structures that can coordinate with metals. mdpi.com

The general approach to forming metal complexes with 1,8-naphthyridine derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. For example, ruthenium(II) complexes of 2-(pyrid-2'-yl)-1,8-naphthyridines bearing a carboethoxy group at the 4-position have been synthesized by reacting the ligand with a ruthenium(II) precursor and sodium thiocyanate. acs.org This suggests that this compound could similarly be used to synthesize a variety of metal complexes. The synthesis of iridium(III) complexes with unsubstituted 1,8-naphthyridine further demonstrates the versatility of this ligand family in forming stable organometallic compounds with distorted-octahedral coordination geometries. iucr.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures. The planar structure and hydrogen bonding capabilities of 1,8-naphthyridine derivatives make them excellent building blocks for supramolecular architectures. researchgate.net

Host-Guest Interactions and Molecular Recognition

The 1,8-naphthyridine scaffold is a recognized motif for molecular recognition, capable of forming specific interactions with guest molecules. For instance, dimeric forms of 2-amino-1,8-naphthyridine have been shown to selectively bind to guanine-guanine mismatches in DNA through hydrogen bonding. acs.org While direct studies on the host-guest chemistry of this compound are limited, the fundamental structure suggests its potential for forming host-guest complexes. The ethoxy group could influence the solubility and steric environment of the binding pocket, potentially altering its selectivity for different guest molecules compared to the unsubstituted parent compound. The development of synthetic receptors based on 1,8-naphthyridine derivatives for various molecules underscores the potential of this chemical class in molecular recognition. researchgate.net

Fabrication of Ordered Supramolecular Architectures

The ability of molecules to self-assemble into well-defined structures is a cornerstone of materials science. A study on a more complex derivative, 7-(3,4-dimethoxyphenyl)-2-ethoxy-4-phenyl-1,8-naphthyridine-3-carbonitrile, has demonstrated the spontaneous self-organization of this molecule into diverse one-dimensional crystalline nanostructures. acs.org This self-assembly is driven by a combination of electrostatic interactions and the minimization of steric repulsions. acs.orgresearchgate.net The presence of the ethoxy group, along with other substituents, plays a crucial role in directing the intermolecular alignment and promoting the growth of these ordered architectures. acs.org These findings suggest that the simpler this compound could also serve as a building block for the fabrication of ordered supramolecular structures, potentially through hydrogen bonding and π-π stacking interactions.

Organic Electronic and Photonic Materials

The rich photophysical properties of 1,8-naphthyridine derivatives make them promising candidates for applications in organic electronics and photonics. researchgate.net

Research into a series of n-type conjugated 1,8-naphthyridine oligomers has shown their potential in organic light-emitting diodes (OLEDs). researchgate.net These materials exhibit high fluorescence in both solution and the solid state, good thermal stability with high glass-transition and decomposition temperatures, and high electron affinities. researchgate.net The electronic properties can be fine-tuned by systematic variation of the molecular structure. researchgate.net Although this study did not specifically use this compound as the core, it highlights the potential of the 1,8-naphthyridine scaffold in electronic materials.

Furthermore, a series of heteroaromatic polymers synthesized from a monomer containing a 4-ethoxy-2,7-dicarboxaldehyde-1,8-naphthyridine moiety have been reported. mdpi.com This demonstrates that the this compound unit can be incorporated into conjugated polymer chains, which are the fundamental components of many organic electronic devices.

In the field of photonics, 1,8-naphthyridine derivatives have been investigated as photosensitizers in dye-sensitized solar cells. Ruthenium(II) complexes of 1,8-naphthyridine ligands featuring a carboethoxy group at the 4-position have shown extended absorption into the red region of the spectrum, which is beneficial for solar energy conversion. acs.org This is attributed to the delocalized and electronegative nature of the 1,8-naphthyridyl moiety, which lowers the energy of the ligand's π*-level. acs.org These findings suggest that this compound and its derivatives could be valuable components in the design of new photonic materials.

Below is a table summarizing the properties of some 1,8-naphthyridine derivatives relevant to organic electronics:

| Compound/Material Class | Key Properties | Potential Application | Reference(s) |

| n-type conjugated 1,8-naphthyridine oligomers | High fluorescence, T_g = 65–105 °C, T_d = 380–400 °C, High electron affinities (2.79–3.00 eV) | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Heteroaromatic polymers with 4-ethoxy-2,7-dicarboxaldehyde-1,8-naphthyridine | Polymer formation | Organic electronic devices | mdpi.com |

| Ru(II) complexes of 4-carboethoxy-1,8-naphthyridines | Extended light absorption into the red spectrum | Dye-Sensitized Solar Cells (DSSCs) | acs.org |

Utilization in Light-Emitting Diodes (LEDs) and Organic Photovoltaics (OPVs)

Furthermore, 1,8-naphthyridine-based compounds have been explored as emitters in OLEDs, exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to high quantum efficiencies. nih.govrsc.org The introduction of substituents, such as an ethoxy group, can modulate the electronic properties and emission characteristics of the naphthyridine core. Platinum complexes of substituted naphthyridines have been utilized as emitting dyes in LEDs, demonstrating the potential of this class of compounds in lighting applications. researchgate.net Although specific research on "this compound" in OPVs is limited, related naphthyridine structures have been incorporated into materials for organic solar cells, suggesting a potential avenue for future investigation. chemscene.com

Development of Molecular Sensors and Chemical Probes

The 1,8-naphthyridine framework is an excellent platform for the design of molecular sensors and chemical probes due to its ability to act as a chelating ligand for metal ions and its inherent fluorescence properties. The nitrogen atoms in the naphthyridine ring can coordinate with metal cations, leading to changes in the photophysical properties of the molecule, which can be harnessed for sensing applications.

Derivatives of 1,8-naphthyridine have been successfully developed as fluorogenic chemosensors for the selective detection of various metal ions. cymitquimica.com The binding of a target analyte to the naphthyridine-based sensor can induce a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. While specific studies on "this compound" as a sensor are not widely reported, the principles of sensor design based on the 1,8-naphthyridine scaffold are well-established. The ethoxy group at the 4-position could potentially influence the binding affinity and selectivity of the sensor for specific analytes.

Components in Dye-Sensitized Solar Cells (DSSCs)

A significant application of 1,8-naphthyridine derivatives is in the field of dye-sensitized solar cells (DSSCs). These compounds can serve as ancillary ligands in ruthenium-based photosensitizers, which are crucial components for light harvesting in DSSCs.

Synthetic Intermediates for Complex Organic Architectures

The reactivity and functional group tolerance of the 1,8-naphthyridine ring system make its derivatives, including "this compound," valuable synthetic intermediates for the construction of more complex organic molecules.

Building Blocks for Fused Polycyclic Heterocycles

"this compound" derivatives can be elaborated into more complex fused polycyclic heterocyclic systems. A key example is the synthesis of "4-ethoxy-2,7-dicarboxaldehyde-1,8-naphthyridine." This dialdehyde (B1249045) serves as a versatile building block for the synthesis of polyazomethines, which are polymers containing alternating aromatic and imine units. These polymers can exhibit interesting electronic and thermal properties. The synthesis of such functionalized naphthyridines opens pathways to a variety of fused systems through subsequent cyclization and condensation reactions.

Scaffolds for Macrocyclic and Cage Compounds

The rigid and defined geometry of the 1,8-naphthyridine core makes it an ideal scaffold for the construction of macrocycles and cage-like compounds. The bifunctional nature of derivatives like "4-ethoxy-2,7-dicarboxaldehyde-1,8-naphthyridine" allows for their use in macrocyclization reactions. For instance, condensation of this dialdehyde with diamines can lead to the formation of macrocyclic Schiff bases. The synthesis of such macrocycles based on the 1,8-naphthyridine unit has been reported. These macrocyclic structures can exhibit selective ion-binding properties and have potential applications in host-guest chemistry and as ionophores.

Future Research Trajectories and Emerging Opportunities

Discovery of Unprecedented Synthetic Methodologies for 4-Ethoxy-1,8-naphthyridines

The synthesis of the 1,8-naphthyridine (B1210474) core has traditionally been achieved through established methods such as the Friedländer, Gould-Jacobs, and Skraup reactions. ekb.egrsc.org The Friedländer synthesis, involving the reaction of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, is a particularly effective method for constructing the 1,8-naphthyridine skeleton. ekb.eg However, these classical methods often require harsh conditions and can lack regioselectivity. ekb.eg

Future research is geared towards developing novel, more efficient, and milder synthetic routes to 4-ethoxy-1,8-naphthyridines. One promising avenue is the modification of existing methods. For instance, the Gould-Jacobs reaction, which involves the condensation of a 2-aminopyridine (B139424) derivative with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization, could be optimized for the synthesis of 4-oxo-1,8-naphthyridine precursors, which can then be converted to the target ethoxy derivative. ekb.egwikipedia.org

Moreover, the development of catalyst-free and microwave-assisted reactions represents a significant step forward. ekb.egnih.gov These methods offer advantages such as faster reaction times, higher yields, and simpler work-up procedures. For example, a one-pot synthesis of 1,8-naphthyridine analogs has been reported using microwave irradiation in an ethanolic solution. ekb.eg

| Synthetic Method | Starting Materials | Key Features | Potential for 4-Ethoxy-1,8-naphthyridine |

| Modified Friedländer Synthesis | 2-Aminonicotinaldehyde, ethyl acetoacetate | Can be performed under milder, greener conditions (e.g., in water). rsc.org | Direct route to a precursor that can be ethoxylated. |

| Gould-Jacobs Reaction | 2-Aminopyridine, Diethyl ethoxymethylenemalonate | Forms a 4-hydroxy-1,8-naphthyridine intermediate. ekb.egwikipedia.org | The hydroxyl group can be readily converted to an ethoxy group. |

| Microwave-Assisted Synthesis | Glutaraldehyde, Malononitrile (B47326), β-Ketoamides | Catalyst-free, fast reaction times, good yields. ekb.eg | Potential for rapid library synthesis of substituted 4-ethoxy-1,8-naphthyridines. |

| Metal-Catalyzed Cross-Coupling | Halogenated 1,8-naphthyridine, Ethanol (B145695) | Allows for late-stage functionalization. | Direct introduction of the ethoxy group onto a pre-formed naphthyridine ring. |

Elucidation of Novel Reactivity Profiles and Catalytic Applications

The 1,8-naphthyridine ring system is electron-deficient, making it susceptible to nucleophilic attack. thieme-connect.de The ethoxy group at the 4-position further influences the electronic properties of the ring, potentially opening up new avenues for chemical transformations. Future research should focus on exploring the reactivity of this compound in a variety of reactions, including C-H functionalization, cross-coupling reactions, and cycloadditions.

The nitrogen atoms in the 1,8-naphthyridine scaffold can act as ligands for metal catalysts. researchgate.net The presence of the ethoxy group could modulate the coordinating ability of the naphthyridine core, leading to the development of novel catalysts for a range of organic transformations. For instance, ruthenium complexes of 1,8-naphthyridine derivatives have been investigated as photosensitizers in dye-sensitized solar cells. acs.org The electronic tuning provided by the ethoxy group could enhance the performance of such materials. Furthermore, iridium-catalyzed hydrogen transfer reactions have been developed for the functionalization of 1,8-naphthyridines. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Rational Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical design. nih.gov These computational tools can be employed to accelerate the discovery of new this compound derivatives with desired properties. By analyzing large datasets of chemical structures and their corresponding activities, AI/ML models can predict the biological activity, toxicity, and physicochemical properties of novel compounds. researchgate.net

This predictive power allows for the rational design of molecules with enhanced efficacy and reduced side effects. For example, generative models can propose novel this compound structures that are optimized for a specific biological target. researchgate.net Furthermore, AI can be used to devise and optimize synthetic routes, making the production of these compounds more efficient and sustainable. nih.gov The use of AI and ML in conjunction with high-throughput screening can significantly shorten the drug discovery pipeline for new 1,8-naphthyridine-based therapeutics. researchgate.net

Exploration of Structure-Property Relationships for Advanced Materials

The unique electronic and structural features of this compound make it an interesting candidate for the development of advanced materials. The planar, electron-deficient naphthyridine core can participate in π-π stacking interactions, while the ethoxy group can influence solubility and intermolecular interactions.

Future research in this area will focus on understanding the relationship between the molecular structure of this compound derivatives and their material properties. This includes their potential application as: